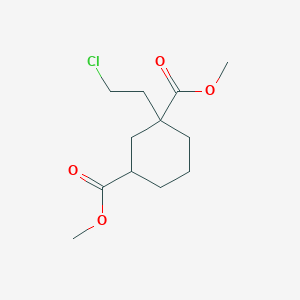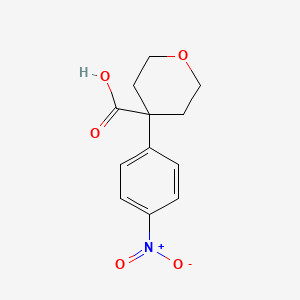
Triphenyl(pyridin-2-ylmethyl)phosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Triphenyl(pyridin-2-ylmethyl)phosphonium is a phosphonium salt with the molecular formula C24H21NP. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 2-pyridinylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl(pyridin-2-ylmethyl)phosphonium can be synthesized through the reaction of triphenylphosphine with 2-pyridinylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for triphenyl(2-pyridinylmethyl)phosphonium involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Triphenyl(pyridin-2-ylmethyl)phosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate are commonly used to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Phosphines are formed as major products.
Substitution: The major products depend on the nature of the nucleophile used in the reaction.
科学的研究の応用
Triphenyl(pyridin-2-ylmethyl)phosphonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in Wittig reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of mitochondrial function and targeting.
作用機序
The mechanism of action of triphenyl(2-pyridinylmethyl)phosphonium involves its ability to interact with biological membranes, particularly mitochondrial membranes. The phosphonium ion facilitates the accumulation of the compound within the mitochondria due to the negative membrane potential. This targeting ability makes it useful in studying mitochondrial function and in developing mitochondria-targeted therapies .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the 2-pyridinylmethyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a coupling reagent in esterification reactions.
Triphenyl methyl phosphonium tosylate: Used as a phase transfer catalyst in oxidative desulfurization.
Uniqueness
Triphenyl(pyridin-2-ylmethyl)phosphonium is unique due to the presence of the 2-pyridinylmethyl group, which enhances its reactivity and specificity in certain chemical reactions. Its ability to target mitochondria also sets it apart from other phosphonium compounds .
特性
CAS番号 |
71897-61-5 |
|---|---|
分子式 |
C24H21NP+ |
分子量 |
354.4 g/mol |
IUPAC名 |
triphenyl(pyridin-2-ylmethyl)phosphanium |
InChI |
InChI=1S/C24H21NP/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21/h1-19H,20H2/q+1 |
InChIキー |
KAYCSCULGYYNFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzylamino)methyl]-3-methylcyclohexan-1-ol](/img/structure/B8513294.png)
![1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-](/img/structure/B8513296.png)
![3a,5-dihydro-3H-[1,3]oxazolo[3,4-a]quinoxaline-1,4-dione](/img/structure/B8513306.png)
![1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]-](/img/structure/B8513318.png)






![(RS)-2-[3-(3-methylphenyl)ureido]-3-phenylpropanoic acid](/img/structure/B8513375.png)
![6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8513377.png)
